DL-Leucine-d7 (iso-propyl-d7)

Description

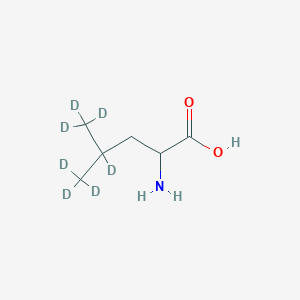

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,5,5,5-tetradeuterio-4-(trideuteriomethyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-UAVYNJCWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(CC(C(=O)O)N)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to DL-Leucine-d7 (iso-propyl-d7) for Advanced Quantitative Analysis

This guide provides a comprehensive technical overview of DL-Leucine-d7 (iso-propyl-d7), a stable isotope-labeled (SIL) amino acid. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this critical reagent for quantitative mass spectrometry, proteomics, and metabolic research. We will move beyond simple definitions to explore the causality behind its application, ensuring a robust and scientifically sound integration into your experimental designs.

Core Identity and Significance of DL-Leucine-d7

DL-Leucine-d7 is a synthetic form of the essential amino acid leucine where seven hydrogen atoms on the iso-propyl group have been replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[1][2] This isotopic substitution results in a mass shift of +7 atomic mass units (amu) compared to its unlabeled counterpart, a property that is fundamental to its application in mass spectrometry-based quantification. The "DL" designation indicates that this product is a racemic mixture, containing both the D- and L-enantiomers of the amino acid.[1][3]

The primary significance of DL-Leucine-d7 lies in its role as an internal standard for highly precise and accurate quantification of leucine and leucine-containing molecules in complex biological matrices.[4][5] Because it is chemically identical to endogenous leucine, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer, yet is clearly distinguishable by its mass.[5] This co-analysis corrects for variability throughout the entire experimental workflow, from sample extraction and derivatization to instrument response, thereby providing a self-validating system for robust and reproducible quantification.[5][6]

Physicochemical Properties

A clear understanding of the fundamental properties of DL-Leucine-d7 is essential for its proper handling, storage, and application.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₆D₇NO₂ | [1][2][3] |

| Molecular Weight | 138.22 g/mol | [1][7] |

| CAS Number | 259225-40-6 | [1][2][3] |

| Synonyms | (±)-2-Amino-4-methylpentanoic Acid-d7, DL-Leucine-4,5,5,5,6,6,6-d7 | [1][2][3] |

| Isotopic Enrichment | Typically ≥98 atom % D | [1] |

| Chemical Purity | Typically ≥98-99% | [7] |

| Appearance | White solid | [8][9] |

| Melting Point | 293-296 °C (sublimes) | [8] |

| Solubility | Soluble in water | [9][10] |

The Cornerstone Application: Internal Standard in Quantitative Mass Spectrometry

The most prevalent and critical use of DL-Leucine-d7 is as an internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses.[4][11] In quantitative proteomics and metabolomics, accurately determining the concentration of an analyte in a complex sample is fraught with challenges, including matrix effects, ion suppression, and variations in sample preparation.[5][11]

The Rationale for a Stable Isotope-Labeled Internal Standard:

An ideal internal standard should behave as identically as possible to the analyte of interest throughout the analytical process.[5] DL-Leucine-d7 fulfills this requirement perfectly for the quantification of natural leucine. By spiking a known amount of DL-Leucine-d7 into a sample at the earliest possible stage, it experiences the same extraction efficiency, derivatization yield, chromatographic retention, and ionization response as the endogenous ("light") leucine.[5][12] The mass spectrometer, however, detects them as two distinct chemical entities based on their mass difference. The ratio of the signal intensity of the light analyte to the heavy internal standard is then used for quantification. This ratiometric approach cancels out most sources of experimental error, leading to superior accuracy and precision.[13]

Experimental Workflow: Quantification of Leucine in Plasma

The following protocol outlines a validated approach for quantifying L-leucine in human plasma using DL-Leucine-d7 as an internal standard. This workflow is foundational and can be adapted for other biological matrices.

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. pschemicals.com [pschemicals.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. iroatech.com [iroatech.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. isotope.com [isotope.com]

- 8. geneseo.edu [geneseo.edu]

- 9. fishersci.com [fishersci.com]

- 10. resources.finalsite.net [resources.finalsite.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. academic.oup.com [academic.oup.com]

- 13. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

An In-depth Technical Guide to DL-Leucine-d7 (iso-propyl-d7) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of DL-Leucine-d7 (iso-propyl-d7), a stable isotope-labeled amino acid. It is intended for researchers, scientists, and professionals in drug development who utilize advanced analytical techniques for quantitative bioanalysis. This document delves into the core chemical properties of DL-Leucine-d7 and elucidates its critical role as an internal standard in mass spectrometry-based applications, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Need for Precision in Quantitative Bioanalysis

In the realms of metabolomics, proteomics, and clinical diagnostics, the accurate quantification of endogenous molecules is paramount. Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and various metabolic pathways, including the activation of the mTOR signaling pathway.[1] Its dysregulation has been implicated in numerous physiological and pathological states. Consequently, the ability to precisely measure leucine concentrations in complex biological matrices is of significant scientific interest.

DL-Leucine-d7 (iso-propyl-d7) serves as an indispensable tool for achieving this precision. As a stable isotope-labeled (SIL) analog of leucine, it exhibits nearly identical physicochemical properties to its unlabeled counterpart, yet is distinguishable by its increased mass. This key characteristic makes it the gold standard for use as an internal standard in isotope dilution mass spectrometry (ID-MS), a powerful technique for accurate and precise quantification.[2][3]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of DL-Leucine-d7 is fundamental to its effective application. These properties ensure its suitability as a reliable internal standard that behaves consistently with the analyte of interest during sample preparation and analysis.

| Property | Value | Source(s) |

| Chemical Name | DL-2-Amino-4-methylpentanoic acid-d7 | [4][5] |

| Synonyms | DL-Leucine-4,5,5,5,5′,5′,5′-d7, DL-Leucine (iso-propyl-d7) | [2] |

| Molecular Formula | C₆H₆D₇NO₂ | [5] |

| Molecular Weight | 138.22 g/mol | [2][4][5][6] |

| CAS Number | 259225-40-6 | [4][5][7][8] |

| Appearance | Solid | [1] |

| Isotopic Purity | Typically ≥98 atom % D | [1][2][7] |

| Storage Conditions | Room temperature, protected from light and moisture | [6][7] |

| Melting Point | 293-296 °C (subl.) | [2] |

Principle and Application: Isotope Dilution Mass Spectrometry

The primary application of DL-Leucine-d7 is as an internal standard in isotope dilution mass spectrometry (ID-MS). This technique is widely regarded for its high accuracy and precision in quantitative analysis.[2]

The Rationale for Using a Stable Isotope-Labeled Internal Standard

An ideal internal standard should behave identically to the analyte during sample extraction, derivatization, and chromatographic separation, while being distinguishable by the detector. Non-labeled internal standards, such as structural analogs (e.g., norleucine), can exhibit different extraction efficiencies and chromatographic behaviors compared to the analyte.[9][10] In contrast, a stable isotope-labeled internal standard like DL-Leucine-d7 has virtually the same chemical and physical properties as endogenous leucine.[3] This co-elution and similar ionization efficiency in the mass spectrometer's source allows it to effectively compensate for variations in sample preparation and matrix effects, leading to more reliable and reproducible results.[3]

The Isotope Dilution Workflow

The fundamental principle of isotope dilution involves adding a known amount of the labeled standard (DL-Leucine-d7) to a sample containing an unknown amount of the native analyte (leucine). The mixture is then processed and analyzed by mass spectrometry. The ratio of the signal intensity of the native analyte to that of the labeled standard is used to calculate the concentration of the native analyte in the original sample.

Caption: Workflow for quantitative analysis of leucine using DL-Leucine-d7 as an internal standard.

Experimental Protocol: Quantification of Leucine in Human Plasma

This section provides a detailed, step-by-step methodology for the quantification of leucine in human plasma using DL-Leucine-d7 as an internal standard with LC-MS/MS.

Materials and Reagents

-

DL-Leucine-d7 (iso-propyl-d7)

-

Leucine (unlabeled standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Preparation of Stock and Working Solutions

-

DL-Leucine-d7 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve DL-Leucine-d7 in water.

-

Leucine Stock Solution (1 mg/mL): Accurately weigh and dissolve unlabeled leucine in water.

-

Working Solutions: Prepare serial dilutions of the leucine stock solution in a surrogate matrix (e.g., phosphate-buffered saline) to create calibration standards.[11] Prepare a working solution of the DL-Leucine-d7 internal standard at an appropriate concentration.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for removing high-abundance proteins from plasma samples prior to LC-MS/MS analysis.[8][12][13]

-

To 100 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the DL-Leucine-d7 internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.[14]

-

Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting parameters that should be optimized for the specific instrumentation used.

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A column suitable for the separation of polar compounds, such as a chiral column (e.g., CHIRALPAK ZWIX(-)) for enantiomeric separation or a mixed-mode column for general amino acid analysis.[11][15][16]

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution should be optimized to ensure the separation of leucine from its isomers, isoleucine and allo-isoleucine.[17]

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

MRM Transitions:

-

Leucine (Analyte): m/z 132.1 > 43.0 (This transition is an example and should be optimized).[11]

-

DL-Leucine-d7 (Internal Standard): m/z 139.2 > 93.0 (This transition is an example and should be optimized).[11]

Caption: A self-validating system for leucine quantification using DL-Leucine-d7.

Data Analysis and Validation

-

Calibration Curve: Construct a calibration curve by plotting the peak area ratio of leucine to DL-Leucine-d7 against the known concentrations of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

-

Quantification: Determine the concentration of leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.

Advanced Applications: Metabolic Labeling and Flux Analysis

Beyond its use as an internal standard, DL-Leucine-d7 can be employed in metabolic labeling studies to trace the metabolic fate of leucine in vivo. For instance, studies have used deuterated leucine to investigate the metabolic chiral inversion of D-leucine to L-leucine in rats.[18] By administering DL-Leucine-d7 and monitoring the appearance of labeled metabolites over time, researchers can gain insights into metabolic pathways and fluxes.

Conclusion

DL-Leucine-d7 (iso-propyl-d7) is a powerful and versatile tool for researchers and drug development professionals. Its well-characterized chemical properties and its role as a stable isotope-labeled internal standard make it essential for the accurate and precise quantification of leucine in complex biological matrices. The use of DL-Leucine-d7 in isotope dilution mass spectrometry provides a self-validating system that ensures the reliability and reproducibility of analytical data, thereby advancing our understanding of metabolism and disease.

References

-

Qmx Laboratories. DL-Leucine-d7 (iso-propyl-d7), neat. [Link]

-

Sugimoto, H., et al. (2015). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and Bioanalytical Chemistry, 407(26), 8015–8024. [Link]

-

Jian, W., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B, 862(1-2), 197-204. [Link]

-

PubChem. DL-leucine. [Link]

-

PubChem. L-leucine. [Link]

-

Xia, Y., & Li, L. (2011). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International, 24(1). [Link]

-

Shimadzu. A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. [Link]

-

MicroSolv Technology Corporation. Leucine and iso Leucine Separated with LCMS. [Link]

-

NIST. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis. [Link]

-

ResearchGate. For full amino acid quantification via HPLC, what is/are the internal standards I should use?. [Link]

-

Li, Y., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 174, 536-544. [Link]

-

Waters. Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. [Link]

-

ResearchGate. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. [Link]

-

Shimadzu (Europe). LC-MS/MS Method Package for D/L Amino Acids. [Link]

-

IROA Technologies. How Amino Acid Internal Standards Boost Mass Spec Accuracy. [Link]

-

ResearchGate. What internal standard can be used for the analysis of amino acids using Pre-Column HPLC?. [Link]

-

Hasegawa, H., et al. (1995). Assessment of the metabolic chiral inversion of D-leucine in rat by gas chromatography-mass spectrometry combined with a stable isotope dilution analysis. Journal of Chromatography B: Biomedical Applications, 665(1), 173-179. [Link]

-

Human Metabolome Database. Showing metabocard for D-Leucine (HMDB0013773). [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]

- 3. iroatech.com [iroatech.com]

- 4. scilit.com [scilit.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Quantitation of blood and plasma amino acids using isotope dilution electron impact gas chromatography/mass spectrometry with U-(13)C amino acids as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. lcms.cz [lcms.cz]

- 16. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Leucine and iso Leucine Separated with LCMS - AppNote [mtc-usa.com]

- 18. Assessment of the metabolic chiral inversion of D-leucine in rat by gas chromatography-mass spectrometry combined with a stable isotope dilution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Quality Control of DL-Leucine-d7 (iso-propyl-d7)

Abstract: This technical guide provides an in-depth exploration of the synthesis and comprehensive purity analysis of DL-Leucine-d7 (iso-propyl-d7), a critical stable isotope-labeled (SIL) internal standard for mass spectrometry-based quantitative bioanalysis. We detail a robust synthetic route via the Strecker synthesis, chosen for its efficiency and high isotopic incorporation. Furthermore, we present a multi-tiered analytical workflow designed to validate the compound's chemical, isotopic, and chiral purity. This document is intended for researchers, analytical scientists, and drug development professionals who rely on high-purity internal standards to ensure the accuracy and reliability of their quantitative data.

Introduction: The Imperative for High-Purity Isotopic Standards

In modern quantitative bioanalysis, particularly in fields like pharmacokinetics, metabolomics, and proteomics, the use of a stable isotope-labeled internal standard is not merely a best practice but a foundational requirement for achieving analytical rigor.[1][2] SIL standards, which are chemically identical to the analyte but differ in mass, co-elute and experience the same sample preparation variability and mass spectrometric matrix effects.[3][4] This co-behavior allows for precise correction, ensuring high accuracy and precision in the final concentration measurement.[2]

DL-Leucine-d7, with seven deuterium atoms on its iso-propyl moiety, serves as an ideal internal standard for the quantification of endogenous leucine.[5] Its mass shift of +7 Da is sufficient to prevent isotopic crosstalk with the natural abundance isotopes of unlabeled leucine, yet the labeling is on a chemically stable part of the molecule, minimizing the risk of H/D back-exchange or significant chromatographic shifts.[3] However, the trustworthiness of any quantitative data is directly predicated on the purity of the SIL standard used.[4][6] Therefore, a thorough understanding of its synthesis and the subsequent validation of its purity is paramount.

Synthesis of DL-Leucine-d7: A Mechanistic Approach

While several methods exist for deuterating amino acids, the Strecker synthesis offers a classical, reliable, and scalable approach for producing racemic (DL) α-amino acids from an aldehyde precursor.[7][8] This method is particularly well-suited for producing DL-Leucine-d7 as it allows for the use of a readily available, highly deuterated starting material.

Featured Synthetic Route: The Strecker Synthesis

The Strecker synthesis is a two-stage, one-pot reaction that converts an aldehyde into an α-amino acid.[9][10] We have selected this route for its straightforward execution and the ability to incorporate the deuterium label early and permanently.

Rationale for Experimental Choices:

-

Starting Material: Isovaleraldehyde-d7 is the logical precursor. Synthesizing the amino acid from a pre-labeled aldehyde ensures that the deuterium atoms are located specifically on the iso-propyl group and are not subject to exchange under the reaction conditions.[11]

-

Reaction Components: The reaction uses ammonium chloride (NH₄Cl) as a source of ammonia and potassium cyanide (KCN) as the cyanide source. The ammonium chloride also provides the mildly acidic conditions necessary to facilitate imine formation.[9]

-

Final Step: Acid hydrolysis of the intermediate α-aminonitrile is a robust and high-yielding method to produce the final carboxylic acid.

Experimental Protocol: Strecker Synthesis of DL-Leucine-d7

Stage 1: Formation of the α-Aminonitrile-d7

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq.) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

Isovaleraldehyde-d7 (1.0 eq.) is added to the solution.

-

Potassium cyanide (1.1 eq.), dissolved in a minimum amount of water, is added dropwise to the stirring mixture at 0-5°C. Caution: KCN is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The formation of the α-aminonitrile intermediate is monitored by Thin Layer Chromatography (TLC).

Stage 2: Hydrolysis to DL-Leucine-d7

-

Once the formation of the aminonitrile is complete, concentrated hydrochloric acid (HCl) is carefully added to the reaction mixture.

-

The mixture is heated to reflux (approx. 100-110°C) for 6-8 hours to facilitate the complete hydrolysis of the nitrile group to a carboxylic acid.

-

The solution is then cooled, and the pH is adjusted to the isoelectric point of leucine (approx. pH 6.0) using a base (e.g., ammonium hydroxide) to precipitate the crude DL-Leucine-d7.

-

The solid product is collected by vacuum filtration, washed with cold water and ethanol, and dried under vacuum.

Diagram 1: Strecker Synthesis Pathway This diagram illustrates the two-stage conversion of Isovaleraldehyde-d7 to DL-Leucine-d7.

Caption: Reaction scheme for the synthesis of DL-Leucine-d7.

Quality Control and Purity Analysis: A Self-Validating System

The ultimate utility of DL-Leucine-d7 as an internal standard is contingent upon its purity. A single analytical technique is insufficient to fully characterize the compound.[12] We employ a multi-pronged analytical approach where each technique provides orthogonal data, creating a robust and self-validating quality profile.[12][13]

Diagram 2: Analytical Workflow for Quality Control This flowchart outlines the sequential analysis performed to certify a batch of DL-Leucine-d7.

Caption: A comprehensive analytical workflow for purity validation.

Structural Confirmation and Isotopic Purity

3.1.1 High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the molecular identity and determine the isotopic enrichment.

-

Methodology: The sample is analyzed by LC-ESI-HRMS. The high-resolution capability allows for the accurate mass measurement of the molecular ion and the differentiation of its various isotopologues (d0 to d7).[14][15]

-

Trustworthiness: HRMS provides unambiguous confirmation of the elemental composition. The isotopic distribution profile is the most direct measure of labeling success. The enrichment is calculated by comparing the relative abundances of the deuterated species to the unlabeled (d0) form after correcting for the natural isotopic contribution.[14]

Table 1: Representative HRMS Isotopic Purity Data

| Isotopologue | Measured Mass (m/z) | Relative Abundance (%) | Specification |

|---|---|---|---|

| M+0 (d0) | 132.1025 | < 0.1% | ≤ 0.5% |

| M+1 to M+6 | - | < 1.0% (sum) | ≤ 2.0% (sum) |

| M+7 (d7) | 139.1454 | > 99.0% | ≥ 98.0 atom % D |

3.1.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure and verify the specific location of the deuterium labels.[16][17]

-

Methodology:

-

¹H NMR: The proton NMR spectrum is used to confirm the overall structure of the leucine backbone. Critically, the signals corresponding to the iso-propyl group protons (normally a doublet and a multiplet) should be almost entirely absent, confirming successful deuteration at that position.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A signal in the aliphatic region confirms that the deuterium is located on the iso-propyl group as intended.[18]

-

-

Expertise: While MS confirms the what (mass), NMR confirms the where (location). This is crucial because mis-incorporated labels, while having the correct mass, could exhibit different chemical behavior. NMR provides the ultimate structural validation.[7]

Chemical Purity Assessment

-

Objective: To quantify the percentage of the desired compound relative to any non-isotopic impurities (e.g., starting materials, byproducts).

-

Methodology: High-Performance Liquid Chromatography (HPLC) with UV or Evaporative Light Scattering Detection (ELSD) is employed. A gradient method is developed to separate the analyte from any potential impurities. Purity is determined by the area percentage of the main peak.

-

Trustworthiness: HPLC provides an orthogonal assessment to MS. While MS is mass-selective, HPLC separates based on physicochemical properties, allowing for the detection of isomers or other impurities that might have the same mass.

Table 2: Representative HPLC Chemical Purity Data

| Component | Retention Time (min) | Area (%) | Specification |

|---|---|---|---|

| DL-Leucine-d7 | 5.8 | 99.8% | ≥ 98.0% |

| Unidentified Impurity 1 | 3.2 | 0.1% | Report |

| Unidentified Impurity 2 | 7.1 | 0.1% | Report |

Chiral Purity Assessment

-

Objective: To determine the relative amounts of the D- and L-enantiomers. As this is a racemic synthesis, the goal is to confirm a near 50:50 ratio.

-

Methodology: Chiral chromatography, either Gas Chromatography (GC) or HPLC, is used.[19][20] The sample is first derivatized to make it volatile (for GC) or suitable for separation on a chiral stationary phase (for HPLC). The column then separates the two enantiomers, allowing for their quantification.[19][21]

-

Expertise: While for many applications a racemic mixture is acceptable, confirming the 50:50 ratio is a mark of a well-controlled synthesis. For applications requiring a specific enantiomer (e.g., L-Leucine-d7), this step would be replaced by a chiral resolution process followed by analysis to determine enantiomeric excess (e.e.).[22][23]

Table 3: Representative Chiral GC Purity Data

| Enantiomer | Retention Time (min) | Area (%) | Specification |

|---|---|---|---|

| D-Leucine-d7 | 12.4 | 50.1% | 48.0% - 52.0% |

| L-Leucine-d7 | 12.9 | 49.9% | 48.0% - 52.0% |

Conclusion

The synthesis and validation of DL-Leucine-d7 (iso-propyl-d7) demand a meticulous and integrated approach. The Strecker synthesis provides a reliable method for production, while a comprehensive analytical workflow is non-negotiable for certification. By combining HRMS for isotopic integrity, NMR for structural verification, HPLC for chemical purity, and chiral chromatography for enantiomeric composition, we establish a self-validating system that ensures the final product meets the high standards required for its use as a trusted internal standard in quantitative research and development.

References

-

Gas chromatographic enantiomer separation of d,l-leucine. ResearchGate. Available from: [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing). Available from: [Link]

-

Chiral resolution of dl-leucine via salifying tartaric acid derivatives. RSC Publishing. Available from: [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. PubMed. Available from: [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc. Available from: [Link]

-

Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. ResearchGate. Available from: [Link]

-

Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. PubMed. Available from: [Link]

-

Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. WPRIM. Available from: [Link]

-

The Strecker synthesis as a source of amino acids in carbonaceous chondrites. PubMed. Available from: [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Available from: [Link]

-

Chiral Resolution of dl-Leucine by the Diastereomeric Salt/Cocrystal Method. ACS Publications. Available from: [Link]

-

Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available from: [Link]

-

Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. PubMed Central. Available from: [Link]

-

Strecker amino acid synthesis. Wikipedia. Available from: [Link]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]

-

Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. R Discovery. Available from: [Link]

-

A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed Central. Available from: [Link]

-

Synthesis of alanine and leucine by reductive amination of 2-oxoic acid with combination of hydrogenase and dehydrogenase. PubMed. Available from: [Link]

-

Transamination-Like Reaction Catalyzed by Leucine Dehydrogenase for Efficient Co-Synthesis of α-Amino Acids and α-Keto Acids. MDPI. Available from: [Link]

-

Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central. Available from: [Link]

-

Reductive amination. Wikipedia. Available from: [Link]

-

Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. PubMed. Available from: [Link]

-

Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis. PubMed Central. Available from: [Link]

-

NMR Analysis of Amino Acids. YouTube. Available from: [Link]

-

Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Available from: [Link]

-

Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. RSC Publishing. Available from: [Link]

-

Determination of amino acid isotope enrichment using liquid chromatography-mass spectrometry. PubMed. Available from: [Link]

-

Strecker Synthesis. Organic Chemistry Portal. Available from: [Link]

-

Strecker Synthesis. Master Organic Chemistry. Available from: [Link]

-

Overview of Strecker Amino Acid Synthesis. News-Medical.Net. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. waters.com [waters.com]

- 5. DL-Leucine-isopropyl-d7 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 7. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. news-medical.net [news-medical.net]

- 11. The Strecker synthesis as a source of amino acids in carbonaceous chondrites: deuterium retention during synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resolvemass.ca [resolvemass.ca]

- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

- 20. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 23. pubs.acs.org [pubs.acs.org]

Isotopic labeling with DL-Leucine-d7 (iso-propyl-d7)

An In-Depth Technical Guide to Isotopic Labeling with DL-Leucine-d7 (iso-propyl-d7)

Authored by: Gemini, Senior Application Scientist

Introduction: The Power of Seeing the Unseen in Proteomics and Drug Development

In the intricate world of cellular biology and drug discovery, understanding the dynamics of proteins—their synthesis, degradation, and interactions—is paramount. Stable Isotope Labeling (SIL) has emerged as a revolutionary technique, allowing researchers to "see" these processes without the hazards associated with radioactive isotopes.[1] Among the various tools in the SIL toolbox, deuterated amino acids, and specifically DL-Leucine-d7 (iso-propyl-d7), offer a versatile and powerful approach for quantitative proteomics and metabolic studies.

This guide provides a comprehensive technical overview of the principles, applications, and best practices for utilizing DL-Leucine-d7 in your research. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from field experience to empower researchers, scientists, and drug development professionals to confidently and effectively implement this technique.

Chapter 1: Foundational Principles of Stable Isotope Labeling

Stable isotope labeling hinges on a simple yet elegant concept: replacing naturally occurring light isotopes (e.g., ¹²C, ¹H, ¹⁴N) with their heavier, non-radioactive counterparts (e.g., ¹³C, ²H/D, ¹⁵N) within a molecule of interest.[2] This mass shift, readily detectable by mass spectrometry (MS), allows for the differentiation and quantification of molecules from different experimental conditions.[3]

Why Leucine? The Strategic Advantage

Leucine is an essential amino acid, meaning most cells cannot synthesize it de novo and must acquire it from their environment. This makes it an ideal candidate for metabolic labeling, as the labeled leucine provided in the culture medium will be efficiently incorporated into newly synthesized proteins.[4] Furthermore, leucine is a relatively abundant amino acid in most proteomes, ensuring a good representation of labeled peptides for MS analysis.

The Significance of the "d7" in DL-Leucine-d7

The "d7" in DL-Leucine-d7 signifies that seven hydrogen atoms on the iso-propyl group have been replaced with deuterium. This specific labeling pattern offers several advantages:

-

Significant Mass Shift: A +7 Da shift per leucine residue provides a clear and unambiguous separation of labeled and unlabeled peptide signals in the mass spectrometer.

-

Minimal Chromatographic Shift: While some deuterated compounds can exhibit slight shifts in retention time during liquid chromatography (LC) compared to their non-deuterated counterparts, the effect with d7-leucine is generally manageable and can be accounted for during data analysis.[5]

-

Cost-Effectiveness: Deuterium is often a more economical choice for isotopic labeling compared to ¹³C or ¹⁵N.

| Isotopologue | Mass Shift (Da) | Labeling Position | Key Considerations |

| L-Leucine-d3 | +3 | Methyl groups | A common and effective labeling reagent.[4][6] |

| DL-Leucine-d7 | +7 | iso-propyl group | Provides a larger mass shift, potentially aiding in resolving complex spectra. [7] |

| L-Leucine-d10 | +10 | Entire molecule | Offers the largest mass shift but may have a more pronounced chromatographic effect. |

Chapter 2: The DL-Leucine-d7 Toolkit: Applications in Research

The versatility of DL-Leucine-d7 makes it a valuable tool across various research domains.

Quantitative Proteomics with SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics.[4][8][9] In a typical SILAC experiment, two populations of cells are grown in media containing either the "light" (natural) or "heavy" (d7-labeled) form of leucine. Following experimental treatment, the cell populations are combined, and the relative abundance of proteins is determined by comparing the MS signal intensities of the light and heavy peptide pairs.

Caption: A simplified workflow for a typical SILAC experiment using DL-Leucine-d7.

Metabolic Labeling and Flux Analysis

DL-Leucine-d7 can be used as a tracer to study metabolic pathways and measure protein turnover rates.[10] By introducing the labeled leucine and monitoring its incorporation into proteins over time, researchers can gain insights into protein synthesis and degradation dynamics. This is particularly valuable in understanding disease states and the effects of therapeutic interventions.

Drug Development and Pharmacokinetic Studies

In drug development, deuteration can alter the pharmacokinetic and metabolic profiles of drugs.[10] DL-Leucine-d7 can be used as an internal standard in quantitative analysis of drug candidates and their metabolites by LC-MS.[11] Its distinct mass makes it an ideal tool for precise quantification in complex biological matrices.

Chapter 3: Experimental Design and Protocols: A Practical Guide

A well-designed experiment is crucial for obtaining reliable and reproducible results.

Considerations for Using DL-Leucine

A critical aspect of using a DL-racemic mixture is understanding the metabolic fate of the D-isomer. While L-leucine is the enantiomer incorporated into proteins, D-leucine can be converted to L-leucine in vivo, albeit at a lower efficiency.[12] This conversion typically occurs through a two-step process of oxidative deamination to α-ketoisocaproic acid (KIC) followed by stereospecific reamination.[12] For most cell culture-based labeling experiments, the direct incorporation of the provided L-leucine-d7 will be the predominant labeling mechanism. However, for in vivo studies, this conversion should be considered.

Protocol: SILAC Labeling of Adherent Mammalian Cells

This protocol provides a general framework for SILAC labeling. Optimization may be required for specific cell lines.

Materials:

-

SILAC-grade DMEM or RPMI-1640 medium lacking L-leucine.

-

Dialyzed Fetal Bovine Serum (dFBS).

-

"Light" L-Leucine.

-

"Heavy" DL-Leucine-d7 (iso-propyl-d7).

-

Penicillin-Streptomycin solution.

-

Phosphate-Buffered Saline (PBS).

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA assay).

Procedure:

-

Media Preparation:

-

Prepare "Light" and "Heavy" SILAC media by supplementing the leucine-deficient base medium with either "Light" L-Leucine or "Heavy" DL-Leucine-d7 to the desired final concentration (typically the same as in standard media).

-

Add dFBS to a final concentration of 10% and Penicillin-Streptomycin.

-

-

Cell Adaptation:

-

Culture cells in the "Heavy" medium for at least five to six cell doublings to ensure complete incorporation of the labeled amino acid.[4]

-

Monitor cell morphology and doubling time to ensure the labeling has no adverse effects.

-

Culture the control cell population in the "Light" medium in parallel.

-

-

Experimental Treatment:

-

Once full incorporation is achieved, apply the desired experimental treatment to the "Heavy" labeled cells. Treat the "Light" labeled cells with the vehicle control.

-

-

Cell Harvesting and Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer.

-

Determine the protein concentration of both the "Light" and "Heavy" lysates.

-

-

Sample Pooling and Preparation for MS:

-

Combine equal amounts of protein from the "Light" and "Heavy" lysates.

-

Proceed with your standard proteomics sample preparation workflow (e.g., protein reduction, alkylation, and tryptic digestion).

-

Chapter 4: Mass Spectrometry and Data Analysis: Deciphering the Signals

Mass spectrometry is the core analytical technique for detecting and quantifying the mass-shifted peptides.

LC-MS/MS Analysis

The digested peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer will detect pairs of peptide peaks corresponding to the "Light" and "Heavy" forms, separated by a mass difference of 7n Da, where 'n' is the number of leucine residues in the peptide.

Caption: The analytical workflow for mass spectrometry-based analysis of labeled samples.

Data Analysis and Quantification

Specialized proteomics software is used to identify the peptides from the MS/MS fragmentation data and to quantify the relative abundance of the "Light" and "Heavy" peptide pairs from the MS1 scans. The ratio of the peak intensities of the heavy to light peptides for a given protein reflects the change in its expression level between the two experimental conditions.

Chapter 5: Troubleshooting and Best Practices

Even with robust protocols, challenges can arise.

-

Incomplete Labeling: Ensure a sufficient number of cell doublings in the labeling medium. Verify complete incorporation by analyzing a small sample of the labeled proteome before starting the main experiment.[]

-

Amino Acid Conversion: In some cell lines, arginine can be converted to proline. While not a direct issue with leucine labeling, it highlights the importance of understanding the metabolic pathways of the amino acids used for SILAC.

-

Data Interpretation: Be aware of potential co-eluting peptides that may interfere with quantification. High-resolution mass spectrometers can help to mitigate this issue.[14]

Conclusion: A Versatile Tool for Modern Research

is a powerful and versatile technique for researchers in proteomics, metabolic research, and drug development. By providing a clear mass shift and leveraging the essential nature of leucine, it enables precise and reliable quantification of protein dynamics. With careful experimental design, robust protocols, and a thorough understanding of the underlying principles, DL-Leucine-d7 can unlock new insights into the complex and dynamic world of the proteome.

References

-

Gao, Y., et al. (2020). Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells. Analytical Chemistry, 92(13), 8967–8975. [Link]

-

Armstrong, M. R., et al. (2011). Resolution of leucine and isoleucine by metabolic labelling. ResearchGate. [Link]

-

Beynon, R. J., & Pratt, J. M. (2005). Metabolic Labeling of Proteins for Proteomics. Molecular & Cellular Proteomics, 4(7), 857-872. [Link]

-

Ong, S. E., et al. (2002). A schematic of SILAC (using leucine) and ICAT labeling strategies. ResearchGate. [Link]

-

Eurisotop. (n.d.). Stable Isotope-Labeled Products For Metabolic Research. [Link]

-

Harsha, H. C., & Pandey, A. (2008). Quantitative proteomics using stable isotope labeling with amino acids in cell culture. Nature Protocols, 3(3), 505-515. [Link]

-

Zhang, R., et al. (2008). Development of Deuterated-leucine Labeling with Immunoprecipitation to Analyze Cellular Protein Complex. ResearchGate. [Link]

-

Kos, P. J., & Loo, J. A. (2018). Advances in stable isotope labeling: dynamic labeling for spatial and temporal proteomic analysis. Analytical and Bioanalytical Chemistry, 410(10), 2495-2503. [Link]

-

Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]

-

Boersema, P. J., et al. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484-494. [Link]

-

Whitelegge, J. P. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications. Expert Review of Proteomics, 5(6), 777-788. [Link]

-

Yale School of Medicine. (n.d.). Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC. [Link]

-

Gu, H., et al. (2012). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Methods in Molecular Biology, 893, 13-26. [Link]

-

Chen, S. H., et al. (2013). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Journal of Proteomics, 88, 74-85. [Link]

-

Harsha, H. C., & Pandey, A. (2008). Quantitative proteomics using stable isotope labeling with amino acids in cell culture. ResearchGate. [Link]

-

Animated biology with Arpan. (2022, December 1). Stable isotope labeling by amino acids in cell culture | applications of SILAC. YouTube. [Link]

-

Eguchi, T., et al. (2005). Improved Isotopic Deuterium Labeling at the Diastereotopic Methyl Group of Leucine: a Synthetic Route to (4S)-[5,5,5-2H3]Leucine and (4R)-[5,5,5-2H3]Leucine. Journal of the Agricultural Chemical Society of Japan, 69(10), 1269-1273. [Link]

-

Matthews, D. E., et al. (1981). Regulation of leucine metabolism in man: a stable isotope study. Science, 214(4525), 1129-1131. [Link]

-

Williamson, D., et al. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(5), 1305-1317. [Link]

-

Børsheim, E., et al. (1995). An Isotopic Study of the Effect of Dietary Carbohydrate on the Metabolic Fate of Dietary Leucine and Phenylalanine. The Journal of Clinical Endocrinology & Metabolism, 80(7), 2137-2143. [Link]

-

van Loon, L. J. C. (2012). Leucine as a pharmaconutrient in health and disease. Current Opinion in Clinical Nutrition and Metabolic Care, 15(1), 71-77. [Link]

-

Thelen, J. J., et al. (2014). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry. PLoS ONE, 9(3), e91537. [Link]

-

Sugimoto, H., et al. (2015). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and Bioanalytical Chemistry, 407(26), 7889-7898. [Link]

-

Comi, T. J., et al. (2017). Mass Spectrometry Imaging and Identification of Peptides Associated with Cephalic Ganglia Regeneration in Schmidtea mediterranea. Journal of the American Society for Mass Spectrometry, 28(10), 2195-2205. [Link]

-

Bandeira, N., et al. (2007). De Novo Peptide Sequencing and Identification with Precision Mass Spectrometry. Journal of Proteome Research, 6(1), 113-123. [Link]

-

Kumar, D., et al. (2020). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Proteome Research, 19(5), 2135-2144. [Link]

-

Vlček, P., et al. (2025). Therapeutic potential of acetyl-DL-leucine and its L-enantiomer in posterior fossa syndrome: Mechanistic insights. Drug Discovery Today, 30(5), 104389. [Link]

-

Hasegawa, H., et al. (2002). Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat. Drug Metabolism and Disposition, 30(12), 1436-1440. [Link]

-

MassTech Inc. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. academic.oup.com [academic.oup.com]

- 3. liverpool.ac.uk [liverpool.ac.uk]

- 4. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. isotope.com [isotope.com]

- 8. Quantitative proteomics using stable isotope labeling with amino acids in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stable Isotopic Labeling by Amino Acids in Cell Culture or SILAC | Proteomics [medicine.yale.edu]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetics of sequential metabolism from D-leucine to L-leucine via alpha-ketoisocaproic acid in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. proteomics.ucsd.edu [proteomics.ucsd.edu]

A Senior Application Scientist’s Guide to Isotopic Internal Standards: A Comparative Analysis of DL-Leucine-d7 vs. L-Leucine-d7

Abstract

In the landscape of quantitative bioanalysis by mass spectrometry, the choice of an internal standard (IS) is a critical decision that underpins the accuracy, precision, and robustness of an assay. Stable Isotope-Labeled (SIL) internal standards are universally regarded as the gold standard.[1][2][3] This guide provides an in-depth technical comparison between two commonly used SILs for leucine quantification: DL-Leucine-d7 (a racemic mixture) and L-Leucine-d7 (an enantiomerically pure standard). This document moves beyond a simple cataloging of properties to explore the nuanced, field-proven insights essential for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, establish self-validating protocols, and provide a comprehensive framework for selecting the appropriate standard for your specific application, grounded in authoritative scientific principles.

The Foundational Role of a Stable Isotope-Labeled Internal Standard

The ideal internal standard is a chemical mimic of the analyte, experiencing identical physical and chemical variations during sample preparation, chromatography, and ionization, thereby correcting for any potential variability.[2][3] SILs are structurally identical to the analyte, differing only in the mass of one or more constituent isotopes (e.g., ²H/D, ¹³C, ¹⁵N).[1] This near-perfect analogy makes them superior to structural analogue standards, as they co-elute chromatographically and exhibit the same ionization efficiency, providing the most reliable correction for matrix effects—a notorious source of error in LC-MS/MS bioanalysis.[1][4][5]

The selection of a SIL-IS is governed by several core principles:

-

Sufficient Mass Shift: The mass difference between the IS and the analyte must be large enough (typically ≥3 Da) to prevent signal interference from the natural isotopic abundance of the analyte.[1][2] Both L-Leucine-d7 and DL-Leucine-d7, with a +7 Da shift, meet this criterion excellently.

-

High Isotopic Purity: The SIL-IS should contain minimal residual unlabeled analyte (<2% is a common recommendation) to avoid artificially inflating the measured concentration of the analyte, especially at the Lower Limit of Quantification (LLOQ).[1][3][6]

-

Positional Stability of Labels: Deuterium labels must be placed on non-exchangeable positions within the molecule to prevent H/D exchange with the solvent during sample processing, which would compromise quantitation.[6][7] The iso-propyl-d7 labeling on both standards is chemically stable.

Below is a workflow diagram illustrating the key decision points in selecting an appropriate SIL-IS for a quantitative bioanalytical method.

Caption: Workflow for selecting the appropriate deuterated leucine internal standard.

Head-to-Head Comparison: DL-Leucine-d7 vs. L-Leucine-d7

Leucine is a chiral α-amino acid, existing as two non-superimposable mirror images, or enantiomers: L-Leucine and D-Leucine.[8] In biological systems, the L-enantiomer is the one incorporated into proteins.[8] This fundamental chirality is the central point of differentiation between DL-Leucine-d7 and L-Leucine-d7.

| Property | DL-Leucine-d7 (iso-propyl-d7) | L-Leucine-d7 (iso-propyl-d7) | Rationale & Scientific Insight |

| Synonym | (±)-2-Amino-4-methylpentanoic acid-d7 | (S)-2-Amino-4-methylpentanoic acid-d7 | The DL- or (±)- prefix indicates a racemic (50:50) mixture of D and L enantiomers. The L- or (S)- prefix indicates the enantiomerically pure form.[9] |

| Stereochemistry | Racemic Mixture | Enantiomerically Pure (L-form) | This is the most critical difference. DL-Leucine-d7 contains both D-Leucine-d7 and L-Leucine-d7. |

| CAS Number | 259225-40-6 | 92751-17-2[10][11] | Unique identifiers for the racemic mixture versus the pure L-enantiomer. |

| Molecular Formula | C₆H₆D₇NO₂ | C₆H₆D₇NO₂ | The chemical formula is identical as they are stereoisomers. |

| Molecular Weight | 138.22 g/mol [12] | 138.22 g/mol [11][13] | Enantiomers have identical molecular weights. |

| Typical Isotopic Purity | ≥98 atom % D | ≥98 atom % D | Both standards are commercially available with high isotopic enrichment, minimizing unlabeled leucine content.[12][13] |

| Primary Application | Internal standard in non-chiral LC-MS assays | Internal standard in chiral or non-chiral LC-MS assays | L-Leucine-d7 is universally applicable, whereas DL-Leucine-d7 is restricted to applications where stereochemistry is irrelevant. |

The Core Directive: When to Choose L-Leucine-d7

As a Senior Application Scientist, my primary directive is to mitigate risk and ensure data integrity. Therefore, the selection of L-Leucine-d7 is the superior and scientifically rigorous choice for the vast majority of applications. The causality is clear:

The Imperative of Stereospecificity

If your analytical method separates D- and L-enantiomers (i.e., uses a chiral chromatography column), or if you are quantifying L-Leucine in a biological matrix where the D-form might also be present and relevant, using a racemic internal standard is untenable.

-

Causality: In a chiral separation, DL-Leucine-d7 will produce two distinct chromatographic peaks (D- and L-). Only the L-Leucine-d7 peak will co-elute with the endogenous L-Leucine analyte. Using the combined response of both IS peaks or misidentifying the peak would introduce a severe, systematic error in quantification. A validated method for separating D- and L-leucine has been demonstrated using chiral columns.[14][15]

Mitigating Unforeseen Biological Complexity

Biological systems are chiral.[16] While L-leucine is the proteinogenic form, endogenous levels of D-leucine can exist in humans and vary across species.[14] Furthermore, some disease states or metabolic processes can alter the ratio of D/L amino acids.

-

Trustworthiness: Using L-Leucine-d7 ensures you are using a true chemical mimic for the endogenous analyte of interest (L-Leucine). If the D-enantiomer of your analyte behaves differently during sample extraction or exhibits a different matrix effect, the D-component of a racemic IS cannot accurately correct for it. This creates a hidden variable that can compromise data quality.

The Deuterium Isotope Effect in Chiral Chromatography

A subtle but critical phenomenon is the "deuterium isotope effect," where the substitution of hydrogen with deuterium can slightly alter a molecule's physicochemical properties, sometimes leading to a small shift in chromatographic retention time even on a standard reversed-phase column.[5] This effect can be more pronounced in the highly selective environment of a chiral column.

-

Expertise: If L-Leucine-d7 already exhibits a slight retention time shift from unlabeled L-Leucine, the D-Leucine-d7 enantiomer could have a significantly different retention time. This complicates peak integration and can lead to differential matrix effects if the enantiomers elute into different zones of ion suppression.[5] Using the pure L-Leucine-d7 standard simplifies the chromatographic profile and ensures the IS and analyte experience the most similar analytical conditions possible.

The Limited Case for DL-Leucine-d7

While L-Leucine-d7 is the scientifically preferred standard, there are specific, limited scenarios where the use of DL-Leucine-d7 may be considered acceptable, primarily driven by cost.

-

Scenario: The assay is intended only for achiral chromatography where D- and L-enantiomers are not separated and co-elute as a single peak.

-

Caveat: The analyst must have absolute certainty that there is no chiral influence in the entire analytical process, from sample extraction to detection.

-

Risk: This approach lacks foresight. If future studies require chiral separation or if a new metabolite reveals a stereospecific pathway, the entire method would need to be redeveloped and revalidated with the correct standard. The initial cost savings can be quickly eclipsed by future redevelopment costs.

Experimental Protocol: Quantification of L-Leucine in Human Plasma

This protocol describes a self-validating system for the robust quantification of endogenous L-Leucine in human plasma using L-Leucine-d7 as the internal standard, followed by LC-MS/MS analysis.

Materials and Reagents

-

Analyte: L-Leucine

-

Internal Standard: L-Leucine-d7 (iso-propyl-d7)[13]

-

Reagents: LC-MS grade acetonitrile (ACN), formic acid (FA), and water.

-

Matrix: Pooled human plasma (K2-EDTA).

Stock and Working Solutions

-

L-Leucine Stock (1 mg/mL): Accurately weigh and dissolve L-Leucine in 50:50 ACN:H₂O.

-

L-Leucine-d7 IS Stock (1 mg/mL): Accurately weigh and dissolve L-Leucine-d7 in 50:50 ACN:H₂O.

-

IS Working Solution (e.g., 100 ng/mL): Serially dilute the IS Stock in 50:50 ACN:H₂O. The final concentration should be chosen to provide a robust MS signal without causing detector saturation.

Sample Preparation: Protein Precipitation (PPT)

This workflow is designed for high-throughput analysis and is illustrated in the diagram below.[17]

Caption: A typical protein precipitation workflow for plasma sample analysis.

LC-MS/MS Conditions

-

LC System: Standard UHPLC system.

-

Column: Reversed-Phase C18 Column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient to ensure separation from other endogenous compounds.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

-

Ionization: Positive Electrospray Ionization (ESI+).

-

MRM Transitions: The fragmentation of leucine typically involves the loss of the carboxyl group and subsequent fragmentation of the side chain.[18][19]

Caption: Simplified fragmentation pathway for Leucine and Leucine-d7 in MS/MS.

Method Validation

The method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, ICH M10).[21][22] This includes assessing selectivity, accuracy, precision, linearity, recovery, and stability, ensuring the chosen internal standard provides reliable quantification across the entire analytical range.

Conclusion and Final Recommendation

The selection between DL-Leucine-d7 and L-Leucine-d7 is not merely a choice between two reagents, but a decision that reflects the scientific rigor and foresight of the analytical study. While DL-Leucine-d7 may seem like a cost-effective option for simple, achiral methods, it carries inherent risks and limitations that can compromise data in the face of biological or chromatographic complexity.

As a Senior Application Scientist, my unequivocal recommendation is the use of L-Leucine-d7 (iso-propyl-d7) . It is the scientifically sound, robust, and universally applicable choice that ensures data integrity by providing a true chemical and stereochemical mimic of the endogenous analyte. This choice builds a foundation of trustworthiness and scientific validity into your method from the very beginning, safeguarding against future complications and ensuring the highest quality data for research and drug development.

References

- A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. RSC Publishing.

- Fragmentation of Leucine Enkephalin as a Function of Laser Fluence in a MALDI TOF-TOF. SpringerLink.

- Leucine enkephalin--a mass spectrometry standard. PubMed.

- A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. RSC Publishing.

- Leucine enkephalin - A mass spectrometry standard | Request PDF.

- A Comparative Performance Guide to Deuterated Internal Standards for Amino Acid Analysis. Benchchem.

- Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. RSC Publishing.

- Internal Standard for Clinical Mass Spectrometry | Isotope-Labeled Compounds. MedChemExpress.

- L-Leucine-d7-N-t-BOC H2O (iso-propyl-d7). PubChem, NIH.

- Leucine. Wikipedia.

- L-Leucine-d7 | Stable Isotope. MedchemExpress.com.

- L-Leucine (isopropyl-D₇, 98%).

- Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its applic

- L-Leucine-(isopropyl-d7)

- Innovations in Amino Acid Synthesis: The Case of DL-Leucine. Medium.

- Stable Isotope Labeled Internal Standards: Selection and Proper Use. Alfa Chemistry.

- DL-Leucine-isopropyl-d7 98

- DL-Leucine-d7 (iso-propyl-d7) | CAS No- 259225-40-6. Simson Pharma Limited.

- L-Leucine-(isopropyl-d7)

- Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples.

- Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. PubMed Central.

- Development of Deuterated-leucine Labeling with Immunoprecipitation to Analyze Cellular Protein Complex.

- Leucine Biosynthesis | P

- Deuterated internal standards and bioanalysis. AptoChem.

- Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. PubMed.

- Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). West Virginia University.

- Preparation method of DL-leucine.

- An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Taylor & Francis.

- Internal Standards for Quantitative LC-MS Bioanalysis | Request PDF.

- Leucine | Branched-Chain, Protein Synthesis, Metabolism. Britannica.

- Selection and use of isotopic internal standards. Dr. Ehrenstorfer, YouTube.

- High-Throughput Analysis of D-Leucine-D10 in Human Plasma. Benchchem.

- Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed.

- FDA publishes Q&A on Internal Standard Responses in Chrom

- What Is The Difference Between Racemic And Enantiopure?. Chemistry For Everyone, YouTube.

- Process for the preparation of enantiomerically pure tert-leucine.

- D-Leucine-D10 Mass Spectrometry Analysis. Benchchem.

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.

- Isoleucine and Leucine. Rapid Novor.

- Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma.

- What's a Racemic Mixture?. Master Organic Chemistry.

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. aptochem.com [aptochem.com]

- 3. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Leucine | Branched-Chain, Protein Synthesis, Metabolism | Britannica [britannica.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. isotope.com [isotope.com]

- 12. DL-Leucine-isopropyl-d7 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 13. L-Leucine-(isopropyl-d7) 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 14. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 19. A computational and experimental study of the fragmentation of l -leucine, l -isoleucine and l -allo-isoleucine under collision-induced dissociation t ... - Analyst (RSC Publishing) DOI:10.1039/D0AN00778A [pubs.rsc.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. tandfonline.com [tandfonline.com]

- 22. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]

An In-depth Technical Guide to DL-Leucine-d7 (iso-propyl-d7) for Advanced Research Applications

This guide provides a comprehensive technical overview of DL-Leucine-d7 (iso-propyl-d7), a stable isotope-labeled amino acid critical for modern quantitative proteomics, metabolomics, and drug development research. Intended for researchers, scientists, and professionals in the life sciences, this document delves into the core principles of its application, detailed experimental protocols, and the scientific rationale behind its use.

Introduction: The Significance of Stable Isotope Labeling

Stable isotope labeling has become a cornerstone of quantitative analysis in biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can create internal standards that are chemically identical to the analyte of interest but distinguishable by mass spectrometry (MS).[1] This approach minimizes experimental variability and provides superior accuracy compared to label-free methods. DL-Leucine-d7, with seven deuterium atoms replacing hydrogen on the iso-propyl group, serves as a robust tool for tracing and quantifying leucine and its metabolic products in complex biological matrices.

Key Properties of DL-Leucine-d7 (iso-propyl-d7)

| Property | Value | Source |

| CAS Number | 259225-40-6 | [2] |

| Chemical Formula | (CD₃)₂CDCH₂CH(NH₂)COOH | |

| Molecular Weight | ~138.22 g/mol | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Mass Shift (M+H)⁺ | +7 Da compared to unlabeled leucine |

The Scientific Foundation: Why Use Deuterium-Labeled Leucine?

The choice of deuterium for labeling offers distinct advantages in mass spectrometry. The significant mass difference between hydrogen (¹H) and deuterium (²H or D) results in a clear separation of isotopic peaks, simplifying data analysis. Furthermore, the multiplet of deuterium atoms in DL-Leucine-d7 creates a unique isotopic signature that is easily distinguished from the natural isotopic abundance of carbon-13.

However, it is crucial to be aware of potential isotopic effects. The increased mass of deuterium can sometimes lead to slight changes in chromatographic retention times compared to the unlabeled analog.[3] Method development should, therefore, include careful verification of co-elution or a precise determination of the retention time difference.

Core Applications and Methodologies

DL-Leucine-d7 is a versatile tool with two primary applications in modern research: as an internal standard for quantitative mass spectrometry and as a metabolic tracer in techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

DL-Leucine-d7 as an Internal Standard for Quantitative LC-MS/MS

The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry.[4] It corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification.

This protocol provides a general framework for the quantification of leucine in human plasma using DL-Leucine-d7 as an internal standard.

1. Preparation of Stock Solutions:

- Leucine Calibration Standard Stock: Prepare a 1 mg/mL stock solution of unlabeled DL-Leucine in a suitable solvent (e.g., 0.1% formic acid in water).

- Internal Standard Stock: Prepare a 1 mg/mL stock solution of DL-Leucine-d7 in the same solvent.

2. Preparation of Calibration Curve and Quality Control Samples:

- Serially dilute the leucine calibration standard stock to prepare a series of calibration standards with concentrations ranging from physiological levels (e.g., 1 to 500 µmol/L).

- Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

- Spike each calibration standard and QC sample with the internal standard stock solution to a final concentration of, for example, 50 µmol/L.

3. Sample Preparation (Protein Precipitation):

- Thaw plasma samples on ice.

- To 100 µL of plasma, calibration standard, or QC sample, add 10 µL of the internal standard working solution.

- Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

- Vortex vigorously for 30 seconds.

- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

- Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: A column suitable for amino acid analysis, such as a C18 or a mixed-mode column.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: Develop a gradient to ensure the separation of leucine from its isomers (e.g., isoleucine) and other matrix components.

- Mass Spectrometry (MS/MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Multiple Reaction Monitoring (MRM):

- Leucine (unlabeled): Monitor a specific precursor-to-product ion transition (e.g., m/z 132.1 -> 86.1).

- DL-Leucine-d7 (labeled): Monitor the corresponding transition for the deuterated standard (e.g., m/z 139.1 -> 93.1).

- Optimize MS parameters (e.g., collision energy, cone voltage) for maximum signal intensity.

5. Data Analysis:

- Integrate the peak areas for both the unlabeled leucine and the DL-Leucine-d7 internal standard.

- Calculate the peak area ratio (unlabeled/labeled).

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of leucine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diagram of the Quantitative Workflow using DL-Leucine-d7 as an Internal Standard

Caption: Workflow for quantifying leucine in plasma using DL-Leucine-d7.

Metabolic Labeling with DL-Leucine-d7 in SILAC

SILAC is a powerful technique for in vivo metabolic labeling to quantify relative protein abundance between different cell populations.[5] Cells are grown in media where a specific amino acid is replaced with its heavy isotope-labeled counterpart.

1. Cell Culture and Labeling:

- Culture two populations of cells.

- "Light" Population: Grow in standard medium containing unlabeled L-leucine.

- "Heavy" Population: Grow in a custom medium where L-leucine is completely replaced with L-Leucine-d7.

- Ensure complete incorporation of the heavy amino acid by growing the cells for at least five to six doublings.